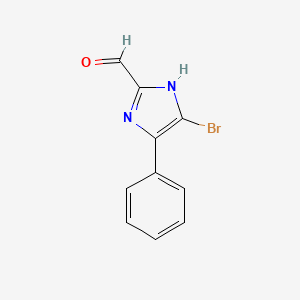5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde
CAS No.: 1781754-16-2
Cat. No.: VC5698825
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.083
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781754-16-2 |
|---|---|
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.083 |
| IUPAC Name | 5-bromo-4-phenyl-1H-imidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H7BrN2O/c11-10-9(12-8(6-14)13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
| Standard InChI Key | LPBDNSJEIDVYTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Introduction
5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound belonging to the imidazole family. It is characterized by the presence of a bromine atom at the 5-position, a phenyl group at the 4-position, and an aldehyde group at the 2-position of the imidazole ring. This compound has garnered significant attention in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential applications.
Synthesis Methods
The synthesis of 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carbaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions and Applications
5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 5-Bromo-4-phenyl-1H-imidazole-2-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | 5-Bromo-4-phenyl-1H-imidazole-2-methanol |
| Substitution | Nucleophiles | Various substituted imidazole derivatives |
Biological and Medicinal Applications
This compound serves as a building block for the synthesis of more complex heterocyclic compounds and is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. In biological systems, it may inhibit enzyme activities by binding to the active sites or interacting with key residues. The aldehyde group can form covalent bonds with nucleophilic amino acids, leading to enzyme inhibition.
Research Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial | Potential antimicrobial properties, though specific MIC values are not reported for this compound. |
| Anticancer | Investigated for anticancer activities, with potential to inhibit cancer cell growth. |
Industrial and Material Science Applications
5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde is utilized in the development of advanced materials and catalysts for various industrial processes. Its unique structural properties allow for modifications that can lead to new compounds with distinct electronic and optical characteristics.
Material Science
The compound serves as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its versatility makes it valuable for producing various compounds used in manufacturing processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume